2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide 2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide
Brand Name: Vulcanchem
CAS No.: 1463-95-2
VCID: VC20924951
InChI: InChI=1S/C15H16BrN3.HI/c1-3-19-12(2)5-4-6-14(19)9-10-17-15-8-7-13(16)11-18-15;/h4-11H,3H2,1-2H3;1H
SMILES: CC[N+]1=C(C=CC=C1C=CNC2=NC=C(C=C2)Br)C.[I-]
Molecular Formula: C15H17BrIN3
Molecular Weight: 446.12 g/mol

2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide

CAS No.: 1463-95-2

Cat. No.: VC20924951

Molecular Formula: C15H17BrIN3

Molecular Weight: 446.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide - 1463-95-2

Specification

CAS No. 1463-95-2
Molecular Formula C15H17BrIN3
Molecular Weight 446.12 g/mol
IUPAC Name 5-bromo-N-[(E)-2-(1-ethyl-6-methylpyridin-1-ium-2-yl)ethenyl]pyridin-2-amine;iodide
Standard InChI InChI=1S/C15H16BrN3.HI/c1-3-19-12(2)5-4-6-14(19)9-10-17-15-8-7-13(16)11-18-15;/h4-11H,3H2,1-2H3;1H
Standard InChI Key FEYNAYMVKUTMFN-UHFFFAOYSA-N
Isomeric SMILES CC[N+]1=C(C=CC=C1/C=C/NC2=NC=C(C=C2)Br)C.[I-]
SMILES CC[N+]1=C(C=CC=C1C=CNC2=NC=C(C=C2)Br)C.[I-]
Canonical SMILES CC[N+]1=C(C=CC=C1C=CNC2=NC=C(C=C2)Br)C.[I-]

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide is identified by the CAS registry number 1463-95-2 . The compound's IUPAC name is 5-bromo-N-[(E)-2-(1-ethyl-6-methylpyridin-1-ium-2-yl)ethenyl]pyridin-2-amine;iodide . This quaternary ammonium salt is also known by several synonyms including Quaternium-51, Takanal, NK 343, Kankohso 301, and T7 (onium compound) .

Structural Features

The compound features a pyridinium core substituted with an ethyl group at position 1, a methyl group at position 6, and a vinyl-linked 5-bromo-2-pyridylamino moiety at position 2. The positively charged nitrogen in the pyridinium ring is balanced by an iodide counterion. The molecular structure incorporates multiple nitrogen atoms and conjugated systems that contribute to its chemical behavior and potential biological interactions.

Physical and Chemical Properties

The key physicochemical properties of 2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide are summarized in the following table:

PropertyValueSource
Molecular FormulaC15H17BrIN3
Molecular Weight446.12-446.13 g/mol
LogP0.61970
PSA (Polar Surface Area)28.80000
CAS Number1463-95-2
European Community Number215-976-5
The compound's relatively low LogP value suggests moderate lipophilicity, while the PSA value indicates limited hydrogen bonding potential, which may influence its membrane permeability and bioavailability in biological systems.

Spectroscopic and Structural Identifiers

Structural Representations

The compound can be represented through various chemical notations that provide insights into its structure and connectivity:

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is:
CC[N+]1=C(C=CC=C1/C=C/NC2=NC=C(C=C2)Br)C.[I-]

InChI and InChIKey

The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C15H16BrN3.HI/c1-3-19-12(2)5-4-6-14(19)9-10-17-15-8-7-13(16)11-18-15;/h4-11H,3H2,1-2H3;1H
The corresponding InChIKey is:
FEYNAYMVKUTMFN-UHFFFAOYSA-N
These identifiers are essential for unambiguous identification of the compound in chemical databases and literature.

Synthesis and Chemical Reactivity

Chemical Stability and Reactivity

N-quaternized pyridinium compounds generally exhibit remarkable stability. Research on similar structures indicates that the N-(1-ethoxyvinyl) moiety can be surprisingly resistant to both acidic and basic conditions . The quaternary nitrogen in the pyridinium ring imparts a positive charge that can influence reactivity, particularly at positions ortho and para to the nitrogen.
The presence of the bromine substituent on the pyridyl group likely affects the electronic distribution within the molecule, potentially enhancing reactivity toward nucleophiles at specific positions. The vinyl linkage between the pyridinium and pyridyl moieties creates an extended conjugated system that may contribute to unique photophysical properties.

Biological Activity and Applications

Industrial and Research Applications

The compound has been identified as an important raw material in chemical synthesis . Its quaternary ammonium structure makes it potentially useful in applications requiring surfactant properties or as a phase-transfer catalyst. Additionally, the compound's structural features suggest potential applications in areas such as:

  • Photosensitizers for photodynamic therapy

  • Functional dyes and imaging agents

  • Building blocks for more complex molecular architectures

  • Models for studying electron transfer processes

Analytical Considerations

Identification and Characterization Methods

The identification and characterization of 2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide typically involve a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass spectrometry for molecular weight confirmation

  • Infrared spectroscopy for functional group identification

  • UV-Visible spectroscopy for chromophore characterization The compound's conjugated system likely exhibits characteristic absorption in the UV-visible region, which could be useful for quantitative analysis in various matrices.

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